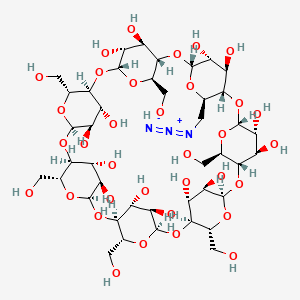
4-(Trifluormethyl)-5-(Tributylzinn)pyrazol
Übersicht
Beschreibung
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is an organotin compound that features a pyrazole ring substituted with a trifluoromethyl group at the 4-position and a tributylstannyl group at the 5-position
Wissenschaftliche Forschungsanwendungen
Chemistry
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine
The compound’s derivatives may have potential applications in drug discovery and development. The trifluoromethyl group is often found in pharmaceuticals due to its ability to improve drug efficacy and selectivity.
Industry
In the industrial sector, 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
Mode of action
Without specific information, it’s difficult to detail the exact mode of action of “4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole”. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical pathways
Compounds with a trifluoromethyl group are known to be involved in various biochemical pathways .
Biochemische Analyse
Biochemical Properties
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the pyrazole ring. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For example, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions can vary, including covalent binding or reversible inhibition, depending on the specific enzyme and reaction conditions.
Cellular Effects
The effects of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole on cellular processes are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases involved in signal transduction pathways, thereby affecting downstream gene expression . Additionally, 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through various metabolic pathways .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole exerts its effects through several mechanisms. One key mechanism involves the binding of the trifluoromethyl group to active sites of enzymes, leading to inhibition or activation of enzymatic activity . This compound can also form covalent bonds with nucleophilic residues in proteins, resulting in irreversible inhibition. Furthermore, the tributylstannyl group can facilitate the transport of the compound across cell membranes, enhancing its bioavailability and interaction with intracellular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation and loss of activity . Long-term studies have shown that 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and accumulation in these organs . Threshold effects have been observed, where a certain concentration is required to elicit a measurable biological response .
Metabolic Pathways
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The trifluoromethyl group can influence the rate and specificity of these reactions, affecting the overall metabolic flux . Additionally, this compound can interact with cofactors such as NADPH, which are essential for the enzymatic activity of cytochrome P450 .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is transported and distributed through interactions with transporters and binding proteins . The tributylstannyl group enhances the lipophilicity of the compound, facilitating its diffusion across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . This compound can also be transported through the bloodstream, where it binds to plasma proteins and is distributed to various tissues .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is influenced by its chemical properties and interactions with cellular components . This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals . The localization of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole can affect its activity and function, as it interacts with different biomolecules in various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation. A common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as cesium carbonate (Cs₂CO₃).
-
Stannylation: : The tributylstannyl group can be introduced through a stannylation reaction. This can be achieved by reacting the pyrazole derivative with tributyltin chloride (Bu₃SnCl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the trifluoromethyl group or the pyrazole ring, potentially leading to the formation of partially or fully reduced products.
-
Substitution: : The stannyl group can be substituted with various nucleophiles, such as halides, alkyl groups, or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr), alkyl lithium reagents (e.g., n-BuLi), and Grignard reagents (e.g., RMgX) are commonly employed.
Major Products
Oxidation: Organotin oxides or hydroxides.
Reduction: Reduced pyrazole derivatives or trifluoromethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)pyrazole: Lacks the stannyl group, making it less versatile in substitution reactions.
5-(Tributylstannyl)pyrazole: Lacks the trifluoromethyl group, which reduces its ability to modify electronic properties.
4-(Methyl)-5-(tributylstannyl)pyrazole: The methyl group is less electronegative than the trifluoromethyl group, leading to different reactivity and properties.
Uniqueness
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is unique due to the presence of both trifluoromethyl and stannyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
tributyl-[4-(trifluoromethyl)-1H-pyrazol-5-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;3*1-3-4-2;/h1H,(H,8,9);3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDKUDVVIPYIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29F3N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462138 | |
| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790661-62-0 | |
| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)












